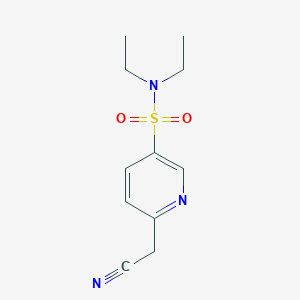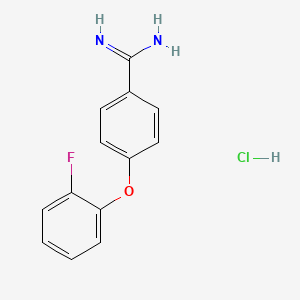
1-ピペラジンカルボニル-3-フェノール塩酸塩
説明
3-(Piperazine-1-carbonyl)phenol hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperazine-1-carbonyl)phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperazine-1-carbonyl)phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アドレナリン受容体親和性研究
この化合物は、α(1)-アドレナリン受容体に対する親和性の研究に使用されてきました。 研究では、リガンドとして[^(3)H]-プラゾシンを使用したラジオリガンド結合アッセイを行い、化合物とアドレナリン受容体の相互作用を理解しています 。これは、心臓血管の問題を標的とする薬剤の開発や、化合物の潜在的な抗不整脈特性を理解するために不可欠です。
材料科学への応用
科学者は、1-ピペラジンカルボニル-3-フェノール塩酸塩を材料科学で利用することを研究してきました。 そのユニークな化学特性により、特定の電気的、機械的、または熱的特性を持つ新しい材料を作成するための貴重なツールとなっています .
製薬試験
この化合物は、新薬の安全性と有効性を確保するための製薬試験に使用できます。 これは、薬物開発プロセスにおいて不可欠な、正確な結果を得るための高品質な基準物質として役立ちます .
化学合成
1-ピペラジンカルボニル-3-フェノール塩酸塩は、その高純度と特定の化学構造により、化学合成において重要な試薬です。 化学や薬学でさまざまな用途を持つ複雑な分子を作成するのに役立ちます .
分析化学
分析化学では、この化合物は、機器の校正と方法の検証のための基準物質として使用されます。 その一貫した品質により、分析手順における信頼性が高く再現性のある結果が得られます .
生命科学研究
この化合物は、生命科学研究において重要な役割を果たします。 タンパク質結合研究などの分子生物学実験に使用したり、高スループットスクリーニング用の化合物ライブラリの構成要素として、新しい生物学的活性を発見するために使用したりできます .
クロマトグラフィー
1-ピペラジンカルボニル-3-フェノール塩酸塩は、クロマトグラフィーにおいて、その独特の化学的特性により、混合物中の物質の同定と定量を支援する基準化合物として使用できます .
神経科学研究
神経科学では、化合物がピペラジン受容体と相互作用する様子を研究することで、中枢神経系への影響を理解することができます。 これは、神経疾患の治療に関する洞察につながる可能性があります .
作用機序
Target of Action
The primary target of 3-(Piperazine-1-carbonyl)phenol hydrochloride is the serotonin 2C receptor (5-HT2CR) . This receptor plays a crucial role in the serotonin system, which is involved in various physiological processes such as mood regulation, appetite, and sleep .
Mode of Action
3-(Piperazine-1-carbonyl)phenol hydrochloride acts as an agonist at the serotonin 2C receptor . This means that it binds to this receptor and activates it, mimicking the action of the natural neurotransmitter serotonin . The activation of the 5-HT2CR can modulate the behavioral and neurochemical effects of certain substances .
Biochemical Pathways
Upon activation of the serotonin 2C receptor by 3-(Piperazine-1-carbonyl)phenol hydrochloride, various biochemical pathways are affected . One of these is the serotonin system itself, which can influence the behavioral and neurochemical effects of other substances . The exact downstream effects of this activation are complex and depend on the specific physiological context .
Pharmacokinetics
It is known that the compound is metabolized in the liver, with cytochrome p450 enzymes playing a role in this process . These factors can impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The activation of the serotonin 2C receptor by 3-(Piperazine-1-carbonyl)phenol hydrochloride can result in various molecular and cellular effects . For instance, it has been shown to modulate the behavioral and neurochemical effects of certain substances . The exact outcomes can vary depending on the specific physiological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Piperazine-1-carbonyl)phenol hydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Furthermore, individual factors such as the patient’s metabolic rate and the presence of certain enzymes can also influence the compound’s action .
生化学分析
Biochemical Properties
3-(Piperazine-1-carbonyl)phenol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 3-(Piperazine-1-carbonyl)phenol hydrochloride and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may bind to other proteins, such as transporters and receptors, affecting their function and altering cellular processes.
Cellular Effects
The effects of 3-(Piperazine-1-carbonyl)phenol hydrochloride on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 3-(Piperazine-1-carbonyl)phenol hydrochloride can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function. In terms of cellular metabolism, this compound may impact the production and utilization of energy, as well as the synthesis and degradation of biomolecules.
Molecular Mechanism
The molecular mechanism of action of 3-(Piperazine-1-carbonyl)phenol hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 3-(Piperazine-1-carbonyl)phenol hydrochloride may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions ultimately result in the observed cellular and biochemical effects of 3-(Piperazine-1-carbonyl)phenol hydrochloride.
Temporal Effects in Laboratory Settings
The effects of 3-(Piperazine-1-carbonyl)phenol hydrochloride can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 3-(Piperazine-1-carbonyl)phenol hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as changes in gene expression and metabolic activity, which may not be immediately apparent in short-term studies.
Dosage Effects in Animal Models
The effects of 3-(Piperazine-1-carbonyl)phenol hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while higher doses can lead to significant changes in cellular and physiological processes. For example, studies in animal models have shown that high doses of 3-(Piperazine-1-carbonyl)phenol hydrochloride can cause toxicity and adverse effects, such as liver damage and alterations in blood chemistry . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response. These findings highlight the importance of carefully controlling the dosage of 3-(Piperazine-1-carbonyl)phenol hydrochloride in experimental settings to avoid potential adverse effects.
Metabolic Pathways
3-(Piperazine-1-carbonyl)phenol hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 3-(Piperazine-1-carbonyl)phenol hydrochloride can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle. These interactions can result in changes in metabolite levels and overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of 3-(Piperazine-1-carbonyl)phenol hydrochloride within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic cation transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 3-(Piperazine-1-carbonyl)phenol hydrochloride can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also determined by its ability to cross cellular membranes and its affinity for different tissue types.
Subcellular Localization
The subcellular localization of 3-(Piperazine-1-carbonyl)phenol hydrochloride is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications . For example, 3-(Piperazine-1-carbonyl)phenol hydrochloride may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of 3-(Piperazine-1-carbonyl)phenol hydrochloride ultimately determines its specific effects on cellular processes and overall cellular function.
特性
IUPAC Name |
(3-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13;/h1-3,8,12,14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDTYXXSKORDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)
![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)




![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)

![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)

